Bienvenue dans la boutique en ligne BenchChem!

3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid

chiral synthesis carbapenem intermediates stereochemical purity

This crystalline β-lactam intermediate bears a free carboxylic acid at C-2, eliminating deprotection steps. The 3-(1-hydroxyethyl) side chain carries the mandatory stereochemistry for carbapenem C-5/C-6 assembly. For thienamycin or ertapenem synthesis, procure the single-enantiomer form (CAS 119720-14-8) to avoid a 40–50% yield loss from chiral resolution. Crystalline nature enables recrystallization over preparative HPLC, reducing purification costs by 60–80% in kilo-lab settings.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 103700-14-7
Cat. No. B008960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
CAS103700-14-7
Synonyms2-Azetidinecarboxylic acid, 3-(1-hydroxyethyl)-4-oxo- (9CI)
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCC(C1C(NC1=O)C(=O)O)O
InChIInChI=1S/C6H9NO4/c1-2(8)3-4(6(10)11)7-5(3)9/h2-4,8H,1H3,(H,7,9)(H,10,11)
InChIKeyRWCDYAYKXLCUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 103700-14-7): A Chiral β-Lactam Building Block for Carbapenem Synthesis


3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 103700-14-7) is a monocyclic β-lactam (2-azetidinone) derivative bearing a carboxylic acid at C-2 and a 1-hydroxyethyl substituent at C-3. Its molecular formula is C₆H₉NO₄ with a molecular weight of 159.14 g·mol⁻¹ . The compound exists as a stereochemical mixture; the single-enantiomer form (2S,3R)-3-((R)-1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid is assigned CAS 119720-14-8 . Structurally, it belongs to the 4-oxoazetidine-2-carboxylic acid class, which has been exploited as a versatile intermediate for the construction of carbapenem and penem antibiotics, including thienamycin and ertapenem [1]. The presence of the free carboxylic acid, the β-lactam carbonyl, and the chiral hydroxyethyl side chain collectively define its utility as a direct coupling partner in antibiotic scaffold assembly.

Why 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid Cannot Be Replaced by Generic Azetidine Analogs


Substituting 3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid with a generic azetidine-2-carboxylic acid, its 4-acetoxy congener, or a simple 4-oxoazetidine-2-carboxylate carries specific risks that undermine synthetic efficiency and product integrity. The free carboxylic acid at C-2 enables direct amide or ester bond formation without a deprotection step, whereas the widely used 4-acetoxy-3-hydroxyethyl-2-azetidinone requires hydrolysis of the acetate ester prior to C-2 functionalization, adding a synthetic operation and potentially eroding yield [1]. The 3-(1-hydroxyethyl) side chain is not a generic alkyl appendage; its (R)-configuration at the carbinol carbon directly maps onto the C-6 hydroxyethyl substituent of carbapenem antibiotics such as thienamycin, and any stereochemical mismatch yields biologically inactive products [2]. Furthermore, the β-lactam ring in this class is inherently prone to hydrolytic degradation; the free carboxylic acid form exhibits distinct stability properties compared to ester-protected variants, and crystalline forms are specifically sought to enable production-scale handling [3]. These constraints mean that simple in-class substitution without rigorous stereochemical and functional-group matching can lead to failed coupling reactions, reduced diastereoselectivity, or unacceptable impurity profiles in the final active pharmaceutical ingredient.

Quantitative Differentiation Evidence for 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 103700-14-7)


Enantiomeric Purity: Single (2S,3R) Enantiomer (CAS 119720-14-8) vs. Racemic Mixture (CAS 103700-14-7)

The single enantiomer (2S,3R)-3-((R)-1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (CAS 119720-14-8) is commercially available at a purity of ≥97% (NLT 98% by some vendors), whereas the mixture designated CAS 103700-14-7 is typically supplied at ≥95% purity . The absolute stereochemistry at C-2 (S) and C-3 (R) is a direct match for the (5R,6S)-carbapenem nucleus; the enantiomeric (2R,3S)-form would produce the incorrect configuration at the carbapenem C-5/C-6 bridgehead, which is known to abrogate antibacterial activity [1]. In the synthesis of (+)-thienamycin, the key intermediate benzyl (2R,3S)-3-{(S)-1-hydroxyethyl}-4-oxo-2-azetidineacetate was obtained in enantiomerically pure form via intramolecular nitrone cycloaddition, and any epimerization at C-3 led to substantial yield loss .

chiral synthesis carbapenem intermediates stereochemical purity

Functional-Group Advantage: Free Carboxylic Acid at C-2 vs. 4-Acetoxy-3-hydroxyethyl-2-azetidinone

3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid bears a free –COOH at C-2, enabling direct activation (e.g., via mixed anhydride or carbodiimide) and coupling to thiol-containing side chains without a prior deprotection. In contrast, the widely used alternative (3S,4R)-3-[(R)-1-hydroxyethyl]-4-acetoxyazetidin-2-one (4-acetoxy-3-hydroxyethyl-2-azetidinone) carries an acetate ester at C-4 that must be hydrolyzed before the carboxylic acid can be unmasked and coupled [1]. The ertapenem synthesis route employs a 2-diazo-4-[3-(1-hydroxyethyl)-4-oxoazetidin-2-yl]-3-oxopentanoic acid ester, which is directly accessible from the free carboxylic acid form via esterification and diazo transfer; the use of a 4-acetoxy precursor would require an additional hydrolysis step, adding one synthetic operation and typically reducing overall yield by 5–15% per step [2].

synthetic efficiency protecting-group-free synthesis carbapenem coupling

Hydrogen-Bonding Profile Differentiation from 4-Oxoazetidine-2-carboxylic Acid

The target compound possesses 3 hydrogen-bond donors (carboxylic acid –OH, hydroxyethyl –OH, β-lactam N–H) and 4 hydrogen-bond acceptors (two carbonyl oxygens, hydroxyethyl oxygen, β-lactam nitrogen), as computed from its SMILES structure O=C(O)C1NC(=O)C1C(O)C . By comparison, (S)-4-oxoazetidine-2-carboxylic acid (CAS 40856-68-4) has only 2 H-bond donors and 3 H-bond acceptors, lacking the additional hydroxyethyl –OH. This difference in H-bond capacity translates to higher aqueous solubility: the target compound is reported as freely soluble in water, methanol, and chloroform, whereas the simpler 4-oxoazetidine-2-carboxylic acid is sparingly soluble in water [1]. The additional H-bond donor also influences crystal packing; the target compound can form more extensive intermolecular hydrogen-bond networks, a feature exploited in the design of crystalline forms for production-scale handling [2].

physicochemical properties solubility crystal engineering

Molecular Descriptor Distinction from Proline Analog Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid (Aze, CAS 2133-34-8, MW 101.10 g·mol⁻¹) is a four-membered ring proline analog that acts as a stoichiometric replacement for proline in protein synthesis, leading to misfolded proteins [1]. In contrast, 3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (MW 159.14 g·mol⁻¹) is a β-lactam—not a simple azetidine—and its 4-oxo group and 3-(1-hydroxyethyl) substituent confer fundamentally different chemical reactivity. The β-lactam carbonyl is electrophilic and susceptible to nucleophilic ring-opening, which is the mechanistic basis for its role as an acylating intermediate in carbapenem synthesis rather than a proline surrogate [2]. The molecular weight difference (159.14 vs. 101.10 g·mol⁻¹, a 57% increase) and the presence of two additional oxygen atoms render the target compound unsuitable for ribosomal incorporation, eliminating the cytotoxicity concern associated with Aze [3].

molecular recognition β-lactam antibiotics non-proteinogenic amino acids

Crystallinity Advantage for Production-Scale Handling vs. Non-Crystalline 4-Oxoazetidine Analogs

Azetidinones are inherently unstable compounds that tend to hydrolyze; crystalline forms are specifically advantageous for production-scale handling, storage, and shipping [1]. The patent literature explicitly discloses crystalline forms of carbapenem intermediates containing the 3-(1-hydroxyethyl)-4-oxoazetidine core, characterized by X-ray powder diffraction (XRPD) patterns that confirm a well-defined crystalline lattice [2]. While the free carboxylic acid 3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid itself crystallizes as a white to slightly yellow crystalline powder with a melting point of approximately 190 °C (with decomposition) , non-crystalline or amorphous 4-oxoazetidine analogs (e.g., certain N-silyl-protected variants) are oils or gums that are difficult to purify and prone to faster hydrolytic degradation. The crystalline nature of the target compound enables purification to >98% by simple recrystallization rather than chromatography, a critical advantage in multi-ton API intermediate manufacture.

process chemistry crystallization stability large-scale synthesis

Optimal Procurement and Application Scenarios for 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid


Stereospecific Carbapenem Antibiotic Synthesis Requiring Single-Enantiomer Building Block

Research groups or CMC teams developing carbapenem antibiotics (e.g., thienamycin analogs, ertapenem, meropenem impurities) should procure the single-enantiomer form (CAS 119720-14-8, purity ≥97%) rather than the racemic mixture (CAS 103700-14-7, purity ≥95%). The (2S,3R) configuration is mandatory for correct stereochemical installation at the carbapenem C-5/C-6 positions; use of the racemate would require costly chiral chromatography or diastereomeric salt resolution, reducing overall yield by an estimated 40–50% (assuming a maximum 50% recovery of the desired enantiomer from a racemate) [1]. The free carboxylic acid functionality permits direct activation with carbonyldiimidazole or mixed anhydride formation for subsequent coupling to cysteamine-derived side chains, a step that is avoided when using the 4-acetoxy-protected form [2].

Process Chemistry Scale-Up: Crystalline Intermediate for GMP Manufacture

For kilo-lab or pilot-plant scale synthesis of carbapenem intermediates, the crystalline nature of 3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid (mp ~190 °C with decomposition) offers a decisive purification advantage over non-crystalline or oily 4-oxoazetidine analogs. Recrystallization can replace preparative HPLC, reducing purification costs by an estimated 60–80% and eliminating the need for large volumes of organic mobile phase [1]. The compound's stability in crystalline form, as supported by XRPD characterization of structurally related carbapenem intermediates, facilitates storage and shipping under ambient conditions without cold-chain logistics [2]. This is particularly relevant for contract manufacturing organizations (CMOs) that require well-characterized, stable intermediates with defined specifications.

β-Lactamase Inhibitor Discovery: Scaffold for Structure-Activity Relationship (SAR) Studies

The 4-oxoazetidine-2-carboxylic acid core has been validated as a scaffold for β-lactamase inhibitors and protease inhibitors (elastase, papain) [1]. N-Substituted derivatives of (S)-4-oxoazetidine-2-carboxylate have demonstrated weak but measurable irreversible inactivation of papain, with structure-activity trends dependent on the N-acyl substituent [2]. 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid provides a functionalized scaffold that already bears the hydroxyethyl side chain found in clinically relevant carbapenems; medicinal chemistry teams can elaborate the free carboxylic acid and the β-lactam nitrogen to generate focused libraries for β-lactamase inhibition, leveraging the compound's 3 H-bond donors and 4 H-bond acceptors for target engagement. Procurement of the single enantiomer ensures that any observed biological activity can be unambiguously assigned to the correct stereoisomer.

Reference Standard for Carbapenem Impurity Profiling

Regulatory submissions for generic carbapenem APIs require comprehensive impurity profiling, including process-related impurities derived from the azetidinone intermediate. 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid can serve as a reference standard or as a precursor for the synthesis of specified impurities (e.g., ring-opened hydrolysis products, epimerized C-3 diastereomers) [1]. The compound's defined stereochemistry at C-2 and C-3, coupled with its crystalline nature (enabling accurate weighing and solution preparation), makes it suitable for use as a secondary reference standard in HPLC method validation. The free carboxylic acid form is directly compatible with reversed-phase HPLC mobile phases without the need for ester hydrolysis prior to analysis [2].

Quote Request

Request a Quote for 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.